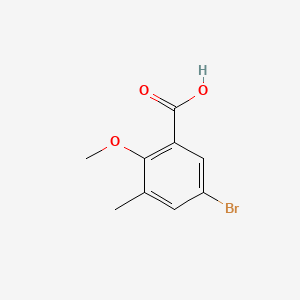

5-Bromo-2-methoxy-3-methylbenzoic acid

Description

5-Bromo-2-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 2. This compound belongs to a class of aromatic carboxylic acids widely used in pharmaceutical and material science research. Its structural features—electron-withdrawing (bromine, carboxylic acid) and electron-donating (methoxy, methyl) groups—create a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGJVQRRBRCFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid typically involves the bromination of 2-methoxy-3-methylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron powder or a strong acid like trifluoromethanesulfonic acid. The reaction is performed under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-methoxy-3-methylbenzoic acid can be achieved through a similar bromination process. The starting material, 2-methoxy-3-methylbenzoic acid, is treated with bromine in a suitable solvent, and the reaction is catalyzed by iron or another suitable catalyst. The reaction mixture is then purified to obtain the desired product with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-methoxy-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 5-Bromo-2-methoxy-3-methylbenzoic acid is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system or chemical reaction in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Key Differences

The table below summarizes structurally related benzoic acid derivatives and their distinguishing features:

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 5-Bromo-2-methoxy-3-methylbenzoic acid | Br (5), OMe (2), Me (3), COOH (1) | - | - | Reference compound |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | Br (5), OMe (2), Me (4), COOH (1) | 90326-61-7 | 0.87 | Methyl group at position 4 (para to COOH) |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | Br (3), OH (5), OMe (4), COOH (1) | 52783-66-1 | 0.92 | Bromine at position 3, hydroxy at 5 |

| 5-Bromo-4-chloro-2-methoxybenzoic acid | Br (5), Cl (4), OMe (2), COOH (1) | - | - | Chlorine at position 4 |

| 2-Amino-5-bromo-3-methoxybenzoic acid | NH₂ (2), Br (5), OMe (3), COOH (1) | 923289-30-9 | 0.76 | Amino group at position 2, methoxy at 3 |

| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid | Br (5), O-(3-Cl-Bn) (2), COOH (1) | 62176-35-6 | - | Bulky 3-chlorobenzyloxy group at position 2 |

Analysis of Substituent Effects

Electronic Effects

- The para-substitution may also lead to higher melting points due to improved crystalline packing .

- 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) : The hydroxyl group at position 5 introduces hydrogen-bonding capability, which could enhance aqueous solubility and alter acidity (pKa) relative to the target compound. Bromine at position 3 may sterically hinder electrophilic substitution reactions .

Steric and Functional Group Effects

- 5-Bromo-4-chloro-2-methoxybenzoic acid : The chlorine atom at position 4 increases electronegativity, making the ring more electron-deficient. This could accelerate nucleophilic aromatic substitution reactions compared to the methyl-substituted analog. However, chlorine’s smaller size (vs. methyl) may reduce steric hindrance .

- 2-Amino-5-bromo-3-methoxybenzoic acid (CAS 923289-30-9): The amino group at position 2 introduces basicity and hydrogen-bond donor capacity, which may facilitate interactions in crystal engineering or biological systems. This contrasts with the methoxy group in the target compound, which acts only as a hydrogen-bond acceptor .

Bulk and Solubility

- 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 62176-35-6) : The bulky 3-chlorobenzyloxy group at position 2 significantly increases molecular weight and lipophilicity, reducing aqueous solubility. This steric bulk may also impede participation in π-π stacking interactions, unlike the smaller methyl and methoxy groups in the target compound .

Activité Biologique

5-Bromo-2-methoxy-3-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Bromo-2-methoxy-3-methylbenzoic acid (C₈H₇BrO₃) features a bromine atom and a methoxy group attached to a methyl-substituted benzoic acid structure. Its unique arrangement of substituents influences its chemical reactivity and biological activity, making it a valuable intermediate in various synthetic applications. The compound can undergo multiple chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are essential for its use in synthesizing biologically active molecules.

Synthesis

The synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid can be achieved through various methods. A common approach involves the bromination of 2-methoxy-3-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction typically proceeds under controlled conditions to ensure high yield and purity .

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | NBS | Acetic acid, room temperature |

| 2 | Purification | Dichloromethane | Wash with Na₂CO₃, dry over MgSO₄ |

The biological activity of 5-Bromo-2-methoxy-3-methylbenzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group enhances the compound's binding affinity and selectivity towards these targets. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .

Case Studies

- Antimicrobial Activity : In a study examining the antimicrobial properties of various substituted benzoic acids, 5-Bromo-2-methoxy-3-methylbenzoic acid exhibited significant inhibitory effects against several bacterial strains, demonstrating its potential as an antibacterial agent .

- Anti-HIV Activity : Research has indicated that derivatives of benzoic acids, including compounds similar to 5-Bromo-2-methoxy-3-methylbenzoic acid, have shown promise as non-nucleoside inhibitors of HIV reverse transcriptase. These compounds can disrupt viral replication mechanisms, providing a basis for further exploration in HIV treatment .

Applications in Drug Development

5-Bromo-2-methoxy-3-methylbenzoic acid serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential roles in treating conditions such as diabetes and viral infections. For example, it is utilized in the development of SGLT2 inhibitors—medications aimed at managing blood glucose levels in diabetic patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.